![molecular formula C24H18FN3 B2562212 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-98-1](/img/structure/B2562212.png)
5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a fused ring system containing a pyrazole ring and a quinoline ring . The molecule also has a benzyl group attached to the 5-position, a fluorophenyl group attached to the 3-position, and a methyl group attached to the 8-position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[4,3-c]quinoline core, with the benzyl, fluorophenyl, and methyl groups attached at the 5, 3, and 8 positions, respectively . The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The benzyl, fluorophenyl, and methyl groups could potentially be modified or removed, and the pyrazolo[4,3-c]quinoline core could potentially undergo reactions at various positions .Applications De Recherche Scientifique
Green Chemistry Synthesis
The catalysis and synthesis of complex heterocyclic compounds, such as pyrazoloquinolines, have been explored for their environmental benefits. For instance, L-proline-catalyzed synthesis provides a method for generating structurally complex heterocyclic ortho-quinones through a four-component sequential reaction, offering advantages like high atom economy, short reaction times, and minimal purification steps (Rajesh et al., 2011).
Pharmacological Applications
Research into diversely substituted pyrazoloquinolines has highlighted their pharmacological potential. For example, certain derivatives have been found to inhibit acetylcholinesterase, suggesting applications in treating conditions like Alzheimer's disease (Silva et al., 2011).
Material Science and Photoluminescence
Quinoxaline derivatives, including those structurally related to 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline, have been investigated for their photoluminescence properties. Such compounds are considered for applications in organic light-emitting diodes (OLEDs) and other luminescence-based technologies (Mancilha et al., 2006).
Novel Synthetic Approaches
Innovative synthetic methods for creating pyrazoloquinoline derivatives have been developed, demonstrating the versatility of these compounds. Techniques involving Friedel–Crafts chemistry facilitate the construction of tricyclic pyrazoloquinolines, showcasing their potential in developing new pharmaceuticals (Abd El-Aal & Khalaf, 2016).
Supramolecular Chemistry
Studies on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines reveal insights into the molecular interactions and potential applications in designing complex molecular assemblies (Portilla et al., 2005).
Orientations Futures
The study of complex organic molecules like “5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” could lead to the discovery of new biological activities and potential therapeutic applications . Future research could also explore the synthesis of related compounds and the modification of the functional groups to tune the compound’s properties .
Propriétés
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(15-28(22)14-17-5-3-2-4-6-17)23(26-27-24)18-8-10-19(25)11-9-18/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHJULKYVBVCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(m-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562130.png)
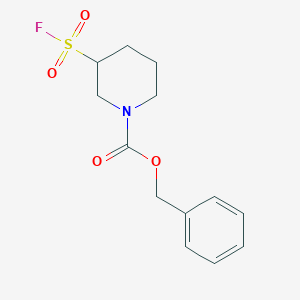
![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)
![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)
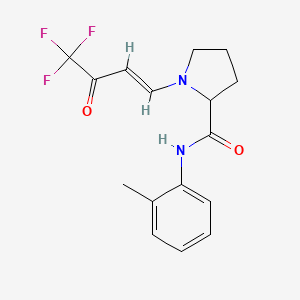
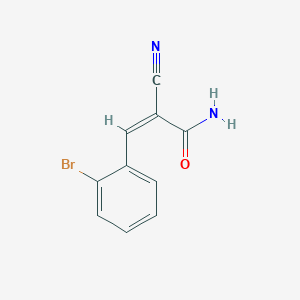
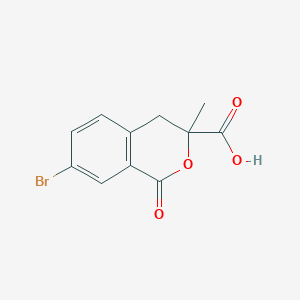
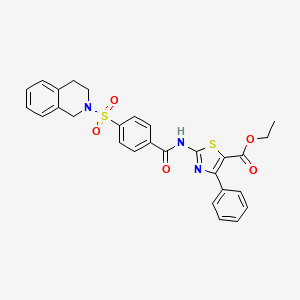
![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)
![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)
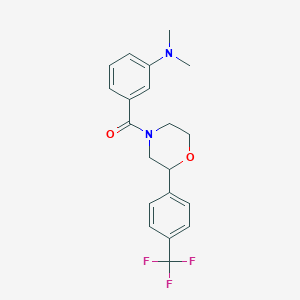
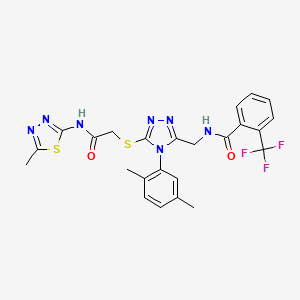
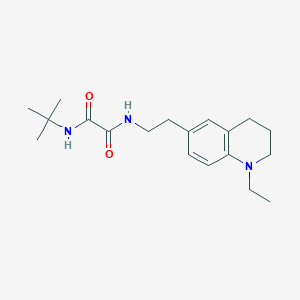
![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)